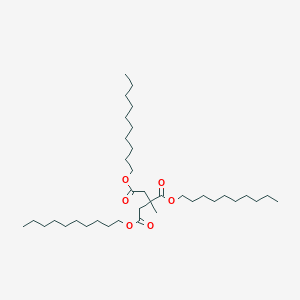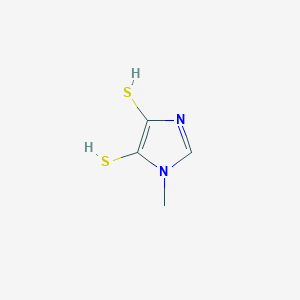
1-Methyl-1H-imidazole-4,5-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazole-4,5-dithiol is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and two thiol groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-4,5-dithiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . Another method involves the use of microwave-assisted synthesis starting from 1,2-diketones and urotropine in the presence of ammonium acetate .
Industrial Production Methods: Industrial production of this compound typically involves the acid-catalyzed methylation of imidazole using methanol. Another method is the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-4,5-dithiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
1-Methyl-1H-imidazole-4,5-dithiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-1H-imidazole-4,5-dithiol exerts its effects involves interactions with various molecular targets and pathways. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the imidazole ring can coordinate with metal ions, affecting enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
1-Methylimidazole: Lacks the thiol groups and has different chemical properties and applications.
4,5-Dimethylimidazole: Similar structure but with methyl groups instead of thiol groups, leading to different reactivity and uses.
1-Methyl-4,5-dihydro-1H-imidazole: A reduced form with different chemical behavior.
Properties
CAS No. |
113362-24-6 |
|---|---|
Molecular Formula |
C4H6N2S2 |
Molecular Weight |
146.2 g/mol |
IUPAC Name |
1-methylimidazole-4,5-dithiol |
InChI |
InChI=1S/C4H6N2S2/c1-6-2-5-3(7)4(6)8/h2,7-8H,1H3 |
InChI Key |
SBZPJWOLQMLMEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
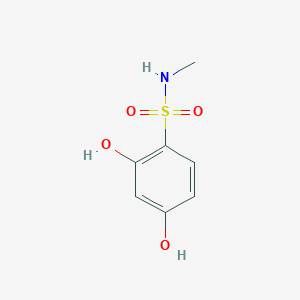
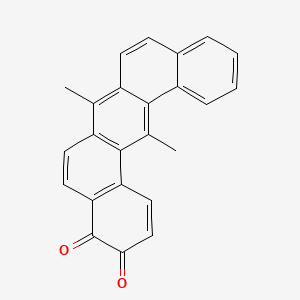
acetate](/img/structure/B14310976.png)
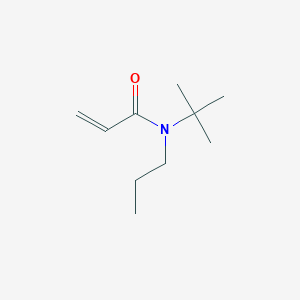
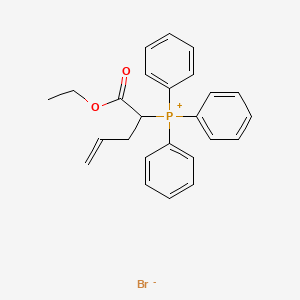
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
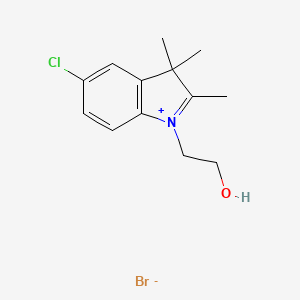
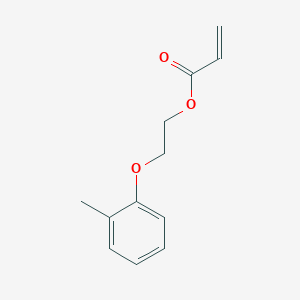
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
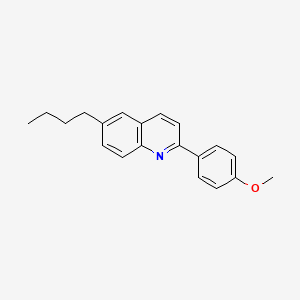
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
